

crystal structure analysis of potassium tetraborate tetrahydrate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Potassium;tetraborate;tetrahydrate

Cat. No.: B13908916

[Get Quote](#)

An In-Depth Technical Guide to the Crystal Structure Analysis of Potassium Tetraborate Tetrahydrate

Abstract

Potassium tetraborate tetrahydrate ($K_2[B_4O_5(OH)_4] \cdot 2H_2O$) is a borate mineral of significant interest in materials science and inorganic chemistry. Its intricate three-dimensional structure, stabilized by a complex network of hydrogen bonds, dictates its physical and chemical properties. This technical guide provides a comprehensive analysis of its crystal structure, detailing the experimental workflow for its determination via single-crystal X-ray diffraction (SC-XRD). We delve into the synthesis of high-quality single crystals, the principles of data collection and refinement, and a detailed discussion of the key structural features, including the tetraborate anion, the coordination of potassium ions, and the critical role of the hydrogen-bonding network. This document is intended for researchers and scientists, offering both a methodological framework and foundational knowledge for the study of hydrated borate minerals.

Introduction: The Significance of Borate Frameworks

Boron, with its unique ability to form stable covalent bonds in both trigonal planar (BO_3) and tetrahedral (BO_4) geometries, gives rise to a vast and structurally diverse class of minerals and synthetic compounds known as borates. The condensation of these fundamental units into

complex polyanions results in materials with a wide array of properties, from the nonlinear optical behavior of β -barium borate (BBO) to the ion-exchange capabilities of zeolitic borates.

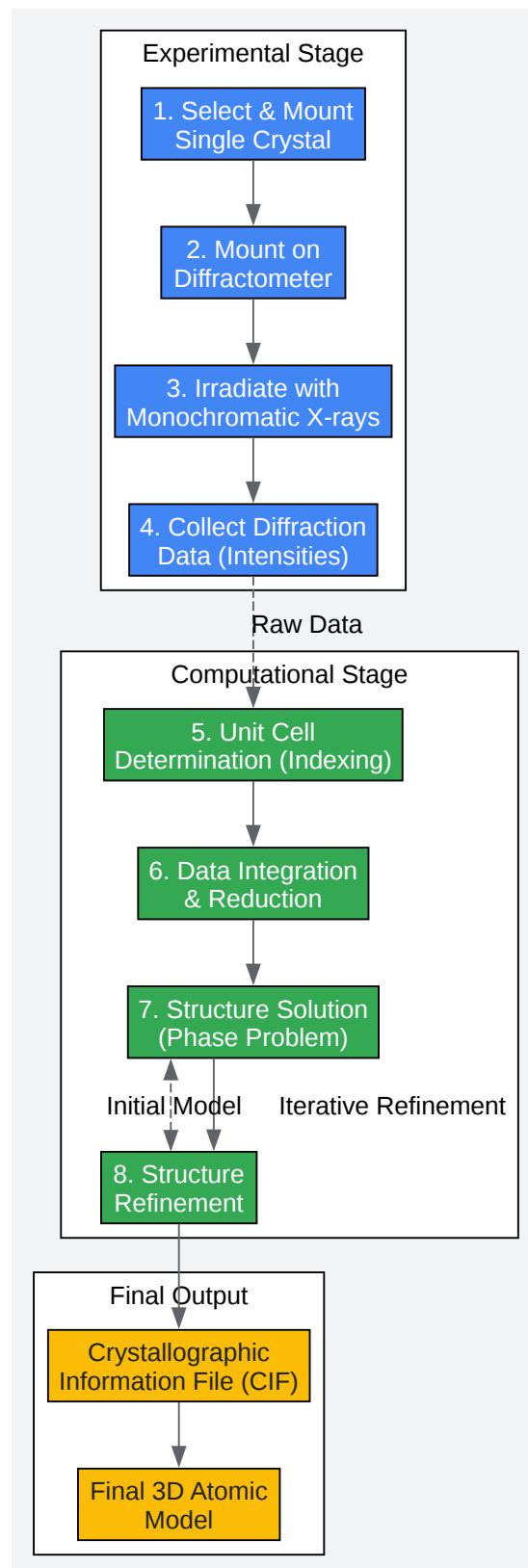
Potassium tetraborate tetrahydrate, with the chemical formula $K_2[B_4O_5(OH)_4] \cdot 2H_2O$, serves as a quintessential example of a hydrated borate system. The analysis of its crystal structure is not merely an academic exercise; it provides fundamental insights into:

- Supramolecular Assembly: How borate polyanions, cations, and water molecules self-assemble into a stable, ordered lattice.
- Hydrogen Bonding: The critical role of water molecules and hydroxyl groups in defining and stabilizing the crystal packing.
- Material Properties: The relationship between the atomic arrangement and the macroscopic physical properties of the material, such as hardness, solubility, and thermal stability.

This guide will proceed from the synthesis of the material to the elucidation and interpretation of its crystal structure, providing a complete workflow grounded in established crystallographic principles.

Crystal Synthesis: A Prerequisite for Analysis

The foundation of any accurate crystal structure analysis is the availability of a high-quality, single crystal. For potassium tetraborate tetrahydrate, this is typically achieved through a controlled aqueous solution evaporation method. The choice of this method is causal: slow evaporation allows for the gradual supersaturation of the solution, promoting the growth of large, well-ordered crystals with minimal defects, which are essential for obtaining sharp diffraction patterns.


Experimental Protocol 2.1: Synthesis of Single Crystals

- Reagent Preparation: Accurately weigh stoichiometric amounts of potassium hydroxide (KOH) and boric acid (H_3BO_3) in a 1:2 molar ratio.
- Dissolution: Dissolve the reagents in deionized water in a clean glass beaker with gentle heating (approx. 60-70°C) and stirring until a clear, homogeneous solution is obtained. The use of a slight excess of boric acid can sometimes improve crystal quality.

- Controlled Evaporation: Cover the beaker with perforated parafilm to prevent contamination from dust while allowing for slow solvent evaporation.
- Incubation: Place the beaker in a vibration-free environment at a constant, ambient temperature (e.g., 20-25°C). Temperature fluctuations can induce rapid precipitation and prevent the formation of large single crystals.
- Crystal Harvesting: After several days to a week, well-formed, colorless crystals should appear. Carefully harvest the most transparent and morphologically regular crystals from the solution.
- Washing and Drying: Gently wash the harvested crystals with a small amount of ice-cold deionized water to remove any surface residue and then dry them with filter paper.

The Workflow of Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The workflow is a self-validating system, where the quality of the data at each step determines the accuracy of the final structure.

[Click to download full resolution via product page](#)

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Structural Analysis and Discussion

The crystal structure of potassium tetraborate tetrahydrate was definitively solved and refined by Marezio, Plettinger, and Zachariasen in 1963.[\[1\]](#) Their work provides the foundational data for understanding this compound. The crystals belong to the orthorhombic crystal system, which is characterized by three unequal axes at 90° to each other.

Crystallographic Data Summary

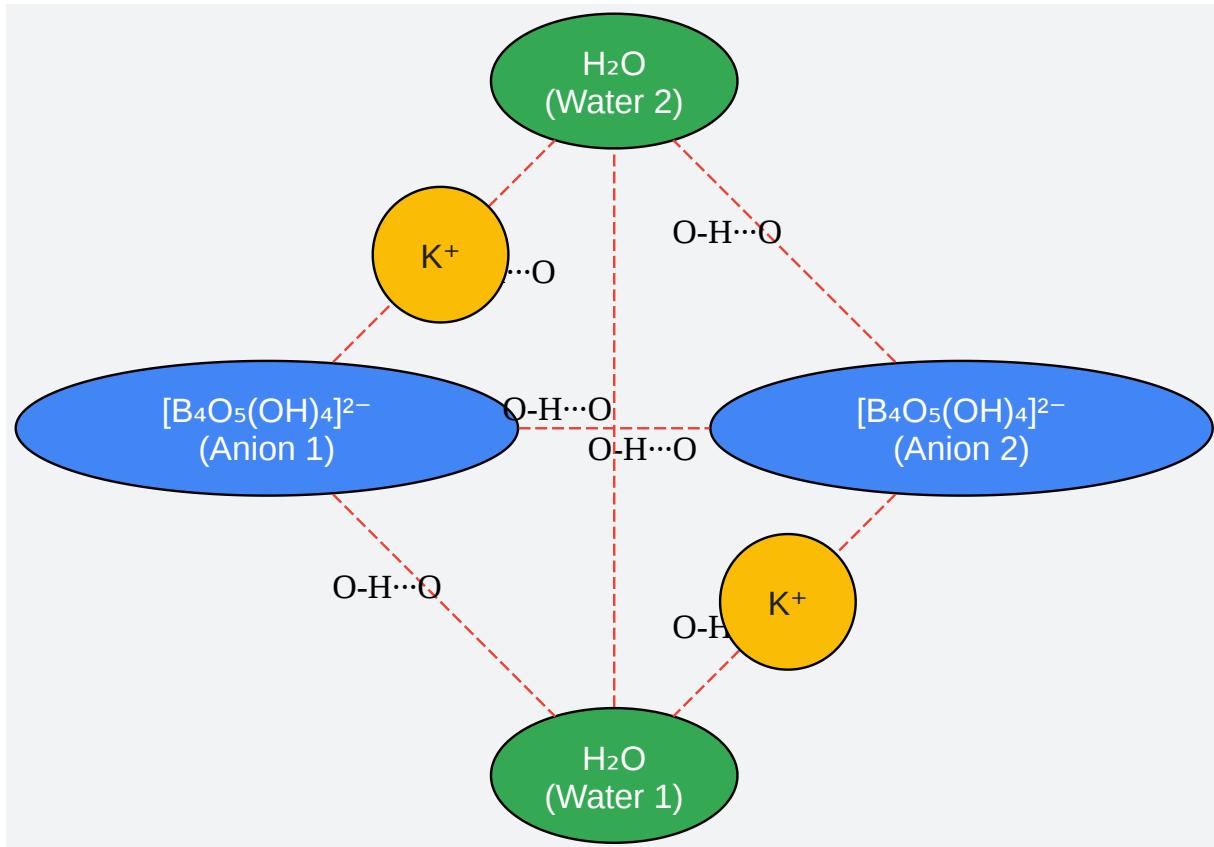
The key crystallographic parameters are summarized in the table below. This data forms the unique "fingerprint" of the crystalline solid.

Parameter	Value	Source
Chemical Formula	$K_2[B_4O_5(OH)_4] \cdot 2H_2O$	[1]
Crystal System	Orthorhombic	[1] [2] [3]
Space Group	$P2_12_12_1$	[1] [2] [3]
Unit Cell Dimensions	$a = 12.899 \text{ \AA}$, $b = 11.774 \text{ \AA}$, $c = 6.859 \text{ \AA}$	[1]
Molecules per Unit Cell (Z)	4	[1]
Calculated Density	1.898 g/cm ³	[1]

The $[B_4O_5(OH)_4]^{2-}$ Anion: The Structural Core

The fundamental building block of the structure is the complex polyanion, $[B_4O_5(OH)_4]^{2-}$.[\[1\]](#) This anion is a marvel of boron-oxygen chemistry, consisting of a bicyclic framework built from two distinct boron coordination environments:

- Two Trigonal Planar BO_3 units: Boron atoms are bonded to three oxygen atoms.
- Two Tetrahedral BO_4 units: Boron atoms are bonded to four oxygen atoms.


These units are linked by sharing oxygen atom corners, creating a robust and complex structure. The negative charge of the anion is balanced by two potassium cations. The hydroxyl

(-OH) groups are located on the exterior of the anion, making them available for hydrogen bonding.

The Hydrogen Bonding Network: A Supramolecular Glue

A defining feature of this crystal is the extensive and intricate network of hydrogen bonds. This network arises from the interactions between the hydroxyl groups of the tetraborate anion, the two water molecules of hydration, and the oxygen atoms of adjacent anions.

This network is not random; it is a highly ordered system that dictates the precise packing of the ions in the crystal lattice. The hydrogen atoms were successfully located in the original structure determination, which was a significant achievement at the time.^[1] The O-H \cdots O bonds effectively stitch the tetraborate anions together, creating a stable three-dimensional framework. The water molecules act as crucial linkers, bridging different polyanions and satisfying the coordination requirements of the potassium ions. The thermal stability of the compound is directly related to the strength of this network; heating leads to the sequential loss of these water molecules.^[4]

[Click to download full resolution via product page](#)

Caption: Conceptual map of the hydrogen bonding network.

Implications and Applications

Understanding the crystal structure of potassium tetraborate tetrahydrate has several practical implications:

- Materials Synthesis: It serves as a precursor for producing anhydrous potassium tetraborate, a component in specialized glasses, ceramics, and welding fluxes.[2][5][6]
- Buffer Solutions: Its ability to hydrolyze in water to form a stable, mildly alkaline solution makes it an excellent buffering agent, particularly where sodium salts are undesirable.[6]
- Nonlinear Optics: While this specific compound is not a leading nonlinear optical material, the study of its borate framework contributes to the broader understanding and design of

new borate-based optical crystals.[4]

- Lubricants: Finely dispersed potassium borates can enhance the anti-wear and load-carrying properties of industrial lubricants by forming a resilient film on metal surfaces under extreme pressure.[6]

Conclusion

The crystal structure of potassium tetraborate tetrahydrate is a prime example of structural complexity in inorganic chemistry. Its orthorhombic lattice is built upon a foundation of $[B_4O_5(OH)_4]^{2-}$ polyanions, charge-balanced by potassium cations. The integrity and stability of the entire three-dimensional structure are critically dependent on an extensive hydrogen-bonding network mediated by hydroxyl groups and water molecules of hydration. The detailed elucidation of this structure through single-crystal X-ray diffraction provides a clear link between atomic arrangement and macroscopic properties, underpinning its use in various industrial and scientific applications.

References

- Marezio, M., Plettinger, H. A., & Zachariasen, W. H. (1963). The Crystal Structure of Potassium Tetraborate Tetrahydrate. *Acta Crystallographica*, 16(10), 975-980. [\[Link\]](#)
- LookChem. (n.d.). Cas 12045-78-2, POTASSIUM TETRABORATE TETRAHYDRATE.
- HiMedia Laboratories. (n.d.). Potassium biborate tetrahydrate.
- U.S. Borax. (n.d.). Potassium Tetraborate Technical Powder.
- U.S. Borax. (n.d.). Potassium Tetraborate.
- National Center for Biotechnology Information. (n.d.). Potassium tetraborate. PubChem Compound Database.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. journals.iucr.org [journals.iucr.org]
- 2. POTASSIUM TETRABORATE TETRAHYDRATE | 12045-78-2 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 12045-78-2: Potassium tetraborate Tetrahydrate [cymitquimica.com]
- 6. borax.com [borax.com]
- To cite this document: BenchChem. [crystal structure analysis of potassium tetraborate tetrahydrate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13908916#crystal-structure-analysis-of-potassium-tetraborate-tetrahydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com